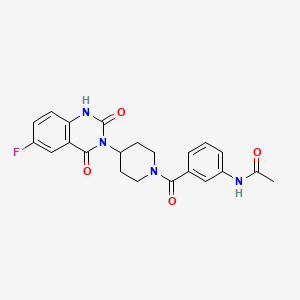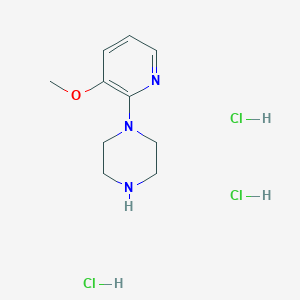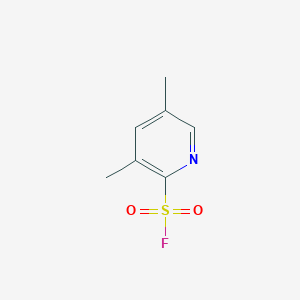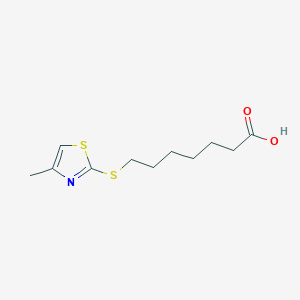
(5-Iodopyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodopyridin-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important building block in the synthesis of other compounds and has been extensively studied for its biological and chemical properties. In
Applications De Recherche Scientifique
Conformational Isomer Study and Complexation with Cytosine
- Pyrid-2-yl ureas, including compounds similar to (5-Iodopyridin-2-yl)urea, have been studied for their equilibrium between conformational isomers. These studies reveal preferences for certain forms based on substituents. Additionally, these ureas demonstrate an ability to bind to cytosine, which is influenced by electron-withdrawing substituents. This suggests potential applications in understanding and manipulating nucleic acid interactions (Chien et al., 2004).
Anticancer Drug Synthesis
- A derivative of pyridinyl urea, specifically 1-methyl-3-(5-nitropyridin-2-yl) urea, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its role in the pharmaceutical development of new cancer therapies (Zhang et al., 2019).
Supramolecular Gelator for Anion Detection
- Pyridyl ureas, such as this compound, have been used in creating supramolecular gelators. These gelators can detect iodide ions in their gel state, demonstrating applications in chemical sensing and possibly in environmental monitoring (Ghosh et al., 2015).
Potential Aurora Kinase Inhibitors
- Naphthyridinyl ureas, which are structurally related to this compound, have been explored as novel Aurora kinase inhibitors for treating diseases characterized by pathological cell proliferation. These findings suggest their potential application in cancer therapy (Defaux et al., 2014).
Urea Derivatives as Two-Step Redox Systems
- Novel urea derivatives, including pyridinyl ureas, have been synthesized for use in two-step redox systems. This research indicates potential applications in electrochemistry and materials science (Weiss and Reichel, 2000).
Antiproliferative Activity Against Cancer
- Pyridin-3-yl phenyl urea derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines. This highlights the potential of pyridinyl urea compounds in developing new cancer treatments (Al-Sanea et al., 2018).
Inhibition of DNA Gyrase B for Antitubercular Activity
- Thiazolopyridine ureas have shown promise as antitubercular agents through the inhibition of DNA Gyrase B, an enzyme critical for bacterial DNA replication. This indicates their potential application in treating tuberculosis (Kale et al., 2013).
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
- Fluorescent pyridyl ureas can bind to strong organic acids, causing a shift in fluorescence. This property can be exploited in chemical sensors and analytical chemistry (Jordan et al., 2010).
Synthesis of Isoquinolinyl Ureas for Library Generation
- A method for synthesizing 1-(isoquinolin-1-yl)ureas, which includes 5-iodopyridin-2-yl urea derivatives, has been developed for generating chemical libraries. This could be useful in drug discovery and material science (Ye et al., 2011).
In Vitro and In Vivo Anticancer Activity
- Phenoxypyrimidine-urea derivatives, related to pyridinyl ureas, have shown effectiveness in triggering apoptosis and autophagy in lung cancer cells, suggesting their potential as anticancer agents (Gil et al., 2021).
Mécanisme D'action
Mode of Action
It is known that urea derivatives can inhibit enzymes like human monoamine oxidase-a (hmao-a), human monoamine oxidase-b (hmao-b), acetylcholinesterase (ache), and butyrylcholinesterase (buche) . Therefore, (5-Iodopyridin-2-yl)urea might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Urea cycle disorders have been associated with liver involvement, such as acute liver failure or steatotic-like disease, which may evolve toward cirrhosis . Therefore, it is possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 26304 , which could influence its absorption, distribution, metabolism, and excretion in the body. These properties would ultimately impact the bioavailability of this compound.
Result of Action
Compounds with pyridine and urea moieties have shown potent submicromolar anticancer activity against breast and colon cancer cell lines . Therefore, it is plausible that this compound may have similar effects.
Propriétés
IUPAC Name |
(5-iodopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXLFKXFJEPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
